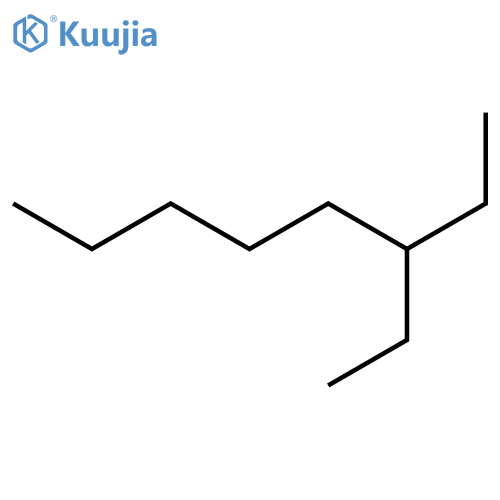Cas no 5881-17-4 (3-Ethyloctane)
3-エチルオクタンは、分岐鎖アルカンの一種であり、化学式C10H22で表される炭化水素です。この化合物は、直鎖アルカンと比較して高い熱安定性と優れた溶媒特性を示します。分子構造中のエチル基の分岐により、流動点が低下し、低温環境下での取り扱いが容易であることが特徴です。有機合成反応における溶媒として、あるいは燃料添加剤としての応用が可能です。また、比較的低い揮発性を有するため、作業環境における安全性が高く、産業用途での利用に適しています。その化学的安定性から、長時間の保存にも耐えることができます。

3-Ethyloctane structure
商品名:3-Ethyloctane
CAS番号:5881-17-4
MF:C10H22
メガワット:142.281683444977
CID:370016
3-Ethyloctane 化学的及び物理的性質
名前と識別子
-
- Octane, 3-ethyl-
- 3-Ethyloctane
- 2-Aethyl-octan
- 3-Aethyl-octan
- 3-Ethyl-octan
- Octane,3-ethyl
-
計算された属性
- せいみつぶんしりょう: 142.17200
じっけんとくせい
- 密度みつど: 0.7360
- ゆうかいてん: -87.69°C
- ふってん: 166.51°C
- 屈折率: 1.4136
- PSA: 0.00000
- LogP: 4.00290
3-Ethyloctane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E925310-500mg |
3-Ethyloctane |
5881-17-4 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | E925310-50mg |
3-Ethyloctane |
5881-17-4 | 50mg |
$207.00 | 2023-05-18 |
3-Ethyloctane 関連文献
-
Kunpeng Wang,David Staack Green Chem. 2022 24 1177
-
2. 169. Entropy changes in isomerisationsR. M. Gascoigne J. Chem. Soc. 1958 876
-
Martin J. Hanton,Louisa Daubney,Tomas Lebl,Stacey Polas,David M. Smith,Alex Willemse Dalton Trans. 2010 39 7025
-
4. Use of a neural network to determine the boiling point of alkanesDriss Cherqaoui,Didier Villemin J. Chem. Soc. Faraday Trans. 1994 90 97
-
5. Anodic syntheses. Part XV. Further studies with ethylenic acidsRobert F. Garwood,Naser-ud-Din,Claude J. Scott,Basil C. L. Weedon J. Chem. Soc. Perkin Trans. 1 1973 2714
5881-17-4 (3-Ethyloctane) 関連製品
- 871-83-0(2-Methylnonane)
- 68551-20-2(Alkanes, C13-16-iso-)
- 592-13-2(2,5-Dimethylhexane)
- 111-01-3(Squalane)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
